molecular formula C20H21F4N5 B6134597 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B6134597
M. Wt: 407.4 g/mol
InChI Key: YHSITYIOPDWISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is further modified with fluorine and trifluoromethyl groups, enhancing its chemical stability and biological interactions.

Preparation Methods

The synthesis of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and β-diketones.

    Introduction of the fluorophenyl group: This step usually involves nucleophilic aromatic substitution reactions.

    Addition of the ethylpiperazine moiety: This can be done through nucleophilic substitution or reductive amination reactions.

    Incorporation of the trifluoromethyl group: This is often achieved using trifluoromethylation reagents under radical or nucleophilic conditions.

Industrial production methods may involve optimizing these steps to improve yield and reduce costs, often using continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N5/c1-3-27-8-10-28(11-9-27)16-12-13(2)25-19-17(14-4-6-15(21)7-5-14)18(20(22,23)24)26-29(16)19/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSITYIOPDWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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